molecular formula C14H15NO2 B8292097 4-Methoxyphenyl-(6-methyl-2-pyridyl)carbinol

4-Methoxyphenyl-(6-methyl-2-pyridyl)carbinol

Cat. No. B8292097
M. Wt: 229.27 g/mol
InChI Key: SSPBXIJJBLVCTR-UHFFFAOYSA-N
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Patent
US03985887

Procedure details

To a boiling solution of 50 g of 4-methoxybenzaldehyde in 50 ml of p-cymeme is added 11.2 g of 6-methylpicolinic acid. After heating for 3 hours, the reaction is cooled and extracted with 2N HCl. The acidic extracts are washed with ether, made basic with ammonia and extracted with ether. Concentration of the dried ether extracts gives 4-methoxyphenyl-(6-methyl-2-pyridyl)carbinol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.C[C:12]1[N:17]=[C:16]([C:18](O)=O)[CH:15]=[CH:14][CH:13]=1>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]([C:12]2[CH:13]=[CH:14][CH:15]=[C:16]([CH3:18])[N:17]=2)[OH:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
11.2 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N HCl
WASH
Type
WASH
Details
The acidic extracts are washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(O)C1=NC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.